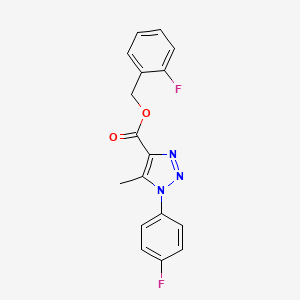

(2-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Triazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reagents is optimized to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Triazole derivatives, including those with fluorinated aryl groups, have shown promising anticancer activity. Studies indicate that compounds with triazole rings can inhibit the proliferation of cancer cells. For example, fluorinated triazoles have been evaluated against various cancer cell lines, demonstrating enhanced potency compared to their non-fluorinated counterparts. Specifically, compounds featuring a trifluoromethyl group at the para position exhibited significant activity against breast cancer cell lines (IC50 values as low as 28 µM) .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has indicated that certain triazole derivatives can inhibit bacterial growth and show effectiveness against fungal infections. The incorporation of fluorine atoms into the triazole structure has been associated with improved antimicrobial efficacy .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibitors of this enzyme are valuable in managing conditions like diabetes by slowing down glucose absorption . Molecular docking studies have supported the binding affinity of triazole derivatives to the active sites of these enzymes, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. The presence of fluorine atoms significantly affects the pharmacokinetic properties and biological interactions of these compounds. For instance:

- Fluorination enhances lipophilicity and metabolic stability.

- Positioning of functional groups on the triazole ring influences anticancer activity and enzyme inhibition.

A detailed SAR analysis has shown that modifications at specific positions on the triazole core lead to varying degrees of biological activity .

Synthesis and Characterization

The synthesis of (2-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and single crystal X-ray diffraction are employed to confirm the structure and purity of synthesized compounds .

Synthesis Pathway

The synthesis may follow a pathway involving:

- Formation of the triazole ring through cycloaddition reactions.

- Subsequent functionalization to introduce fluorinated aryl groups.

This multi-step approach allows for fine-tuning of the chemical properties to enhance biological activity.

Anticancer Activity Assessment

In one study, a series of fluorinated triazoles were tested against breast (MDA-MB-231), colon (HT-29), and lung (A549) cancer cell lines using MTT assays. The results indicated that specific substitutions on the triazole ring significantly influenced cytotoxicity profiles across different cancer types .

Enzyme Inhibition Studies

Another investigation focused on α-glucosidase inhibitors derived from triazole frameworks demonstrated that certain derivatives exhibited up to 70% inhibition in enzyme activity, suggesting their potential utility in diabetes management .

Wirkmechanismus

The mechanism of action of (2-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- 2-Fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

2-Fluorobenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

The compound (2-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms, recognized for their potential as therapeutic agents against various diseases. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential applications in medicine.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step reaction process using starting materials such as 2-fluorobenzyl bromide and appropriate azides. The click chemistry approach is often utilized to form the triazole ring efficiently. The following reaction scheme outlines a general synthetic pathway:

- Preparation of Azide : Reacting 2-fluorobenzyl bromide with sodium azide.

- Formation of Triazole : The azide is then reacted with an alkyne under copper(I) catalysis to produce the triazole ring.

- Carboxylation : Finally, carboxylic acid derivatives are introduced to yield the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.

Anticancer Activity

Triazoles have been shown to exhibit significant anticancer properties. In a study examining fluorinated triazoles, compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast), HT-29 (colon), and A549 (lung) with IC50 values ranging from 33 µM to 100 µM depending on the specific structure and substituents present .

The mechanism of action appears to involve the induction of apoptosis via caspase activation and inhibition of key proteins involved in cell proliferation such as NF-kB and ERK1/2 . The incorporation of fluorine into the triazole structure enhances lipophilicity and membrane permeability, contributing to improved bioactivity .

Antimicrobial Activity

In addition to anticancer properties, triazoles have shown promising antimicrobial activity. Studies have reported that derivatives like this compound exhibit inhibitory effects against various bacterial strains and fungi . The minimum inhibitory concentration (MIC) values were determined using standard protocols such as the broth microdilution method.

Study 1: Anticancer Efficacy

A recent study evaluated a series of fluorinated triazoles for their anticancer efficacy against multiple cell lines. The results indicated that compounds bearing fluorinated phenyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Specifically, the compound with a similar structure to this compound was noted for its ability to induce cell cycle arrest in MCF-7 cells .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of triazole derivatives. The study found that compounds with halogen substitutions showed increased activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism contributing to its effectiveness .

Comparative Analysis of Biological Activity

| Activity Type | Compound Structure | IC50/Effectiveness |

|---|---|---|

| Anticancer | Similar fluorinated triazoles | IC50 ~ 33 µM - 100 µM |

| Antimicrobial | Triazoles with halogen substitutions | MIC values < 100 µg/mL |

Eigenschaften

IUPAC Name |

(2-fluorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHWRFZBRIEGOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.